
3,5-Dimethyl-4-nitrophenol
概述
描述
3,5-Dimethyl-4-nitrophenol is a phenolic derivative . It is used as an intermediate in the synthesis of 4-Hydroxy Xylazine, which is a major metabolite of Xylazine .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-4-nitrophenol is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .Physical And Chemical Properties Analysis
3,5-Dimethyl-4-nitrophenol has a density of 1.3±0.1 g/cm3, a boiling point of 311.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its flash point is 139.8±13.0 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .科学研究应用
Based on the information available, here is a comprehensive analysis of the scientific research applications of 3,5-Dimethyl-4-nitrophenol:
Synthesis of Pharmaceuticals
3,5-Dimethyl-4-nitrophenol serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the production of 4-Hydroxy Xylazine , which is a major metabolite of Xylazine, an anesthetic used in veterinary medicine .
Agricultural Chemicals
This compound can be utilized in the synthesis of agricultural chemicals, particularly as a precursor for certain fungicides. While specific fungicides derived from 3,5-Dimethyl-4-nitrophenol are not listed, related compounds like 4-nitrophenol are known precursors for fungicides such as dinocap and binapacryl .
Acid-Base Chemistry
The acidity of nitrophenols makes them interesting subjects for studies in acid-base chemistry. The steric effects of substituents on acidity can be explored using compounds like 3,5-Dimethyl-4-nitrophenol .
Membrane Technology
Similar to other nitrophenols, this compound could potentially be investigated for its effects on membrane bioreactors (MBRs) and other filtration technologies used in water treatment processes .
安全和危害
3,5-Dimethyl-4-nitrophenol is classified under GHS07 and has the signal word "Warning" . Its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
作用机制
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols typically exert their effects through the donation of a proton from the phenolic hydroxyl group, which can disrupt cellular processes . The presence of the nitro group and the methyl groups may influence the compound’s interactions with its targets .
Biochemical Pathways
It is known that nitrophenols can interfere with cellular respiration and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Dimethyl-4-nitrophenol are not well-studied. As a phenolic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage through oxidative stress and disruption of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dimethyl-4-nitrophenol. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
属性
IUPAC Name |
3,5-dimethyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLPWOHLKRXZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201606 | |
| Record name | 3,5-Xylenol, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-nitrophenol | |
CAS RN |
5344-97-8 | |
| Record name | 3,5-Xylenol, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIMETHYL-4-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Xylenol, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Xylenol, 4-nitro- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol](/img/structure/B181001.png)
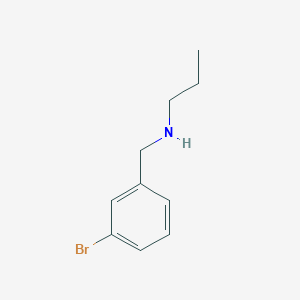
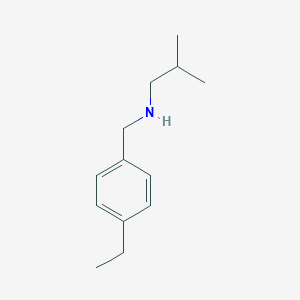
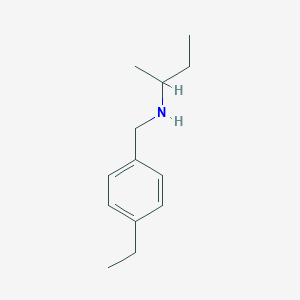
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)
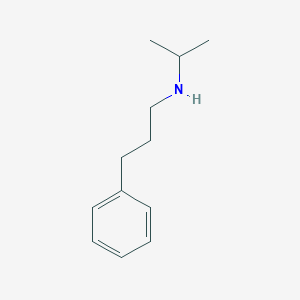
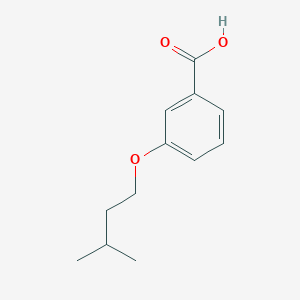
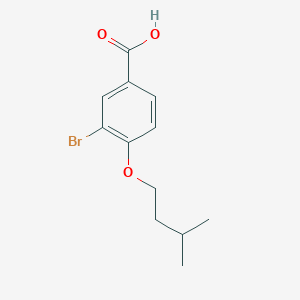
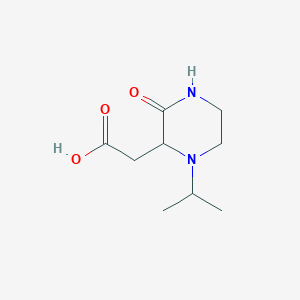
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)